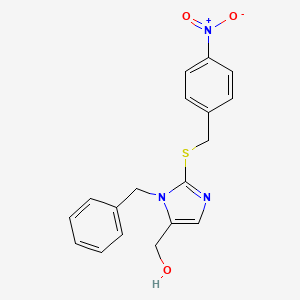
(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzyl group and a nitrobenzyl group attached to an imidazole ring. The benzyl group is a resonance-stabilized carbocation . The nitro group is a strong electron-withdrawing group, which can contribute to the reactivity of the molecule .
Molecular Structure Analysis
The molecule contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the nitro group can influence the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the nitro group, which is electron-withdrawing, and the benzyl group, which is resonance-stabilized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
Benzimidazole derivatives are synthesized using various methods, and green chemistry approaches aim to make this process more environmentally friendly. The compound can be synthesized using catalysts that allow for recycling, reducing waste, and avoiding the use of toxic processes . This is particularly important in the pharmaceutical industry, where sustainability is becoming increasingly crucial.
Pharmacological Activities
The benzimidazole core is known for its therapeutic potential. It’s present in bioactive substances that have antihypertensive, anti-inflammatory, antiviral, analgesic, anticancer, proton pump inhibitor, anticonvulsant, antifungal, anticoagulant, antihistaminic, antiparasitic, and antiulcer properties . Research into the specific pharmacological activities of this compound could lead to the development of new drugs with these beneficial effects.
Biological Activity Studies
The biological activity of benzimidazole derivatives, including the compound , is a significant area of study. These compounds have been investigated for various biological effects, which could lead to the discovery of new therapeutic agents or the understanding of biological mechanisms .
Organic Chemistry Research
In organic chemistry, the synthesis and study of benzimidazole derivatives like this compound are essential for developing new chemical reactions and understanding reaction mechanisms. The compound’s structure allows for the exploration of different synthetic pathways and the study of its reactivity .
Medicinal Chemistry
In medicinal chemistry, the compound’s potential to act as a precursor or an active agent in drug development is of great interest. Its benzimidazole core is a common motif in many drugs, and modifications to its structure can lead to new pharmacological properties .
Catalysis
The compound may serve as a catalyst or a part of a catalytic system in chemical reactions. Its structure could provide unique catalytic properties that facilitate or enhance certain chemical transformations .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets . For instance, some benzimidazole derivatives have shown inhibitory effects against xanthine oxidase .
Mode of Action
Benzimidazole derivatives are known to behave similarly to purines, stimulating various biological reactions . They can interact with their targets, leading to changes in the biological activity of the target.
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their presence in a variety of bioactive substances, including antihypertensives, anti-inflammatories, antivirals, analgesics, anticancer, proton pump inhibitors, anticonvulsants, antifungals, anticoagulants, antihistaminics, antiparasitics, and antiulcers .
Result of Action
Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities, including antiulcer, analgesic, and anthelmintic effects .
Direcciones Futuras
Propiedades
IUPAC Name |
[3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-12-17-10-19-18(20(17)11-14-4-2-1-3-5-14)25-13-15-6-8-16(9-7-15)21(23)24/h1-10,22H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGZYRVHBMYSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

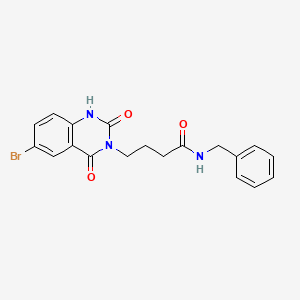
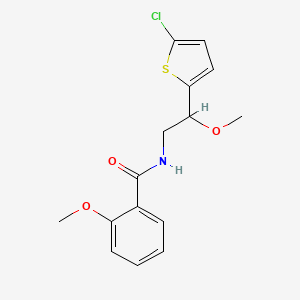
![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)
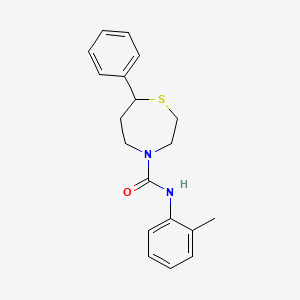

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)
![2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide](/img/structure/B2877495.png)
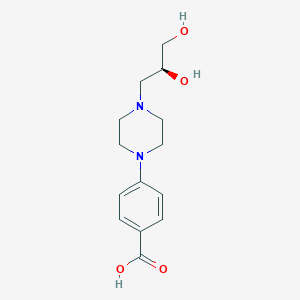
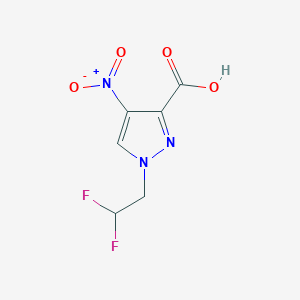
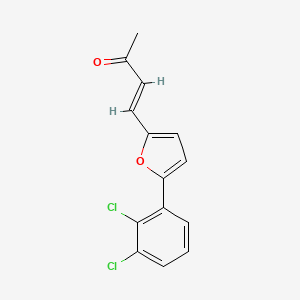
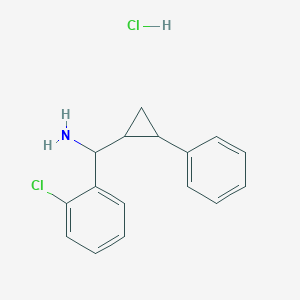
![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)
![N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine](/img/structure/B2877505.png)
